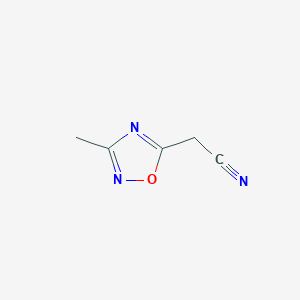

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMWVCYNGXIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: A Technical Guide for Chemical and Pharmaceutical Development

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and its presence in a wide array of biologically active compounds.[1] As a bioisostere of amides and esters, the 1,2,4-oxadiazole moiety offers enhanced metabolic stability and favorable pharmacokinetic profiles, making it a valuable scaffold in the design of novel therapeutics.[2] This guide focuses on a specific derivative, (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, a molecule that combines the established pharmacological relevance of the 1,2,4-oxadiazole core with the versatile reactivity of a nitrile group. This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into the chemical properties, synthesis, and potential applications of this promising compound.

Physicochemical Properties: A Predictive Overview

While extensive experimental data for this compound is not widely available in the public domain, we can infer its key physicochemical properties based on its structure and data from commercial suppliers.

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₅H₅N₃O | |

| Molecular Weight | 123.11 g/mol | |

| Appearance | Predicted to be a solid at room temperature. | |

| Melting Point | Not available. Expected to be in the range of analogous small molecule heterocycles. | |

| Boiling Point | Not available. Likely to decompose at higher temperatures. | |

| Solubility | Predicted to have moderate solubility in polar organic solvents such as DMSO and DMF, and limited solubility in water. | |

| pKa | The oxadiazole ring is weakly basic. The alpha-protons to the nitrile group are weakly acidic. | |

| LogP | A calculated LogP of 2.1 suggests moderate lipophilicity. | [3] |

Synthesis and Mechanistic Considerations: A Proposed Synthetic Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclization of an O-acylated amidoxime. Based on these established protocols, a plausible and efficient synthesis of this compound can be proposed.

Proposed Synthetic Scheme:

Caption: Proposed two-step, one-pot synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add cyanoacetyl chloride (1.1 eq) dropwise to the stirred solution. The formation of an O-acylated intermediate is expected.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Solvent: An aprotic solvent is chosen to prevent hydrolysis of the acid chloride and the intermediate.

-

Base: Pyridine acts as a scavenger for the HCl generated during the acylation step, driving the reaction forward.

-

Temperature Control: The initial cooling during acylation helps to control the exothermic reaction. Subsequent heating provides the necessary energy for the cyclization and dehydration steps.

Spectroscopic Characterization: Predicted Spectral Features

While specific spectra for this compound are not available, the following are the expected key signals based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.4 | Singlet | 3H | -CH₃ |

| ~ 4.1 | Singlet | 2H | -CH₂-CN |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~ 11 | -CH₃ |

| ~ 15 | -CH₂-CN |

| ~ 115 | -C≡N |

| ~ 168 | C3 of oxadiazole |

| ~ 175 | C5 of oxadiazole |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2250 | C≡N stretch (nitrile) |

| ~ 1600-1550 | C=N stretch (oxadiazole ring) |

| ~ 1450-1350 | C-H bend (methyl and methylene) |

| ~ 1250-1000 | C-O-N stretch (oxadiazole ring) |

Mass Spectrometry (MS):

-

Expected Molecular Ion (M⁺): m/z = 123.11

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by its two primary functional groups: the nitrile and the 1,2,4-oxadiazole ring.

Caption: Key reactive sites and potential transformations of the title compound.

-

Nitrile Group: The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic systems.

-

α-Methylene Group: The protons on the methylene carbon are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then be used in alkylation or condensation reactions to build more complex molecular architectures.

-

1,2,4-Oxadiazole Ring: The oxadiazole ring is generally stable under many reaction conditions. However, under harsh acidic or basic conditions, or with strong reducing agents, it can undergo ring-opening reactions.

Potential Applications in Drug Discovery and Agrochemicals

The 1,2,4-oxadiazole nucleus is a common feature in many compounds with a broad spectrum of biological activities, including antifungal and insecticidal properties.[1][4] While specific biological data for this compound is not yet reported, its structural motifs suggest several promising avenues for investigation:

-

As a Bioisosteric Scaffold: The 1,2,4-oxadiazole can act as a metabolically stable replacement for amide or ester groups in known bioactive molecules, potentially leading to improved pharmacokinetic properties.

-

As a Building Block: The reactive nitrile and α-methylene groups allow for the facile introduction of this heterocyclic core into larger, more complex molecules, making it a valuable building block for combinatorial libraries.

-

As a Potential Pharmacophore: Given the known activities of other 1,2,4-oxadiazole derivatives, this compound warrants screening for a range of biological targets, particularly in the areas of infectious diseases and oncology. For instance, a related 1,3,4-oxadiazole derivative, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a carbonic anhydrase II inhibitor.[5]

Safety and Handling

Based on the available safety data for this compound, the following precautions should be observed:

-

Hazard Classification: Acutely toxic (oral) and causes serious eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

Conclusion

This compound represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. Its combination of a metabolically robust 1,2,4-oxadiazole core and a synthetically versatile acetonitrile moiety makes it a valuable building block for the creation of novel chemical entities with potential therapeutic or agrochemical applications. While further experimental characterization is required to fully elucidate its properties and biological activity, this technical guide provides a solid foundation for researchers to embark on the exploration of this promising compound.

References

-

Khokhlov, A. L., et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Rasayan Journal of Chemistry. Available at: [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][5] OXAZIN-4-YL) ACETATE DERIV. Rasayan J. Chem., 14(1). Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(9), 10586-10598. Available at: [Link]

-

Fray, A. H., et al. (2013). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 23(15), 4349-4352. Available at: [Link]

-

MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(15), 4983. Available at: [Link]

Sources

- 1. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 6. 852933-96-1 2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile AKSci 3613CN [aksci.com]

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile CAS number

An In-Depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. The 1,2,4-oxadiazole motif is a privileged scaffold, widely recognized for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate pharmacokinetic profiles. This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis with mechanistic insights, outlines methods for its structural characterization, and discusses its strategic application in the synthesis of novel therapeutic agents. Safety protocols and handling guidelines are also presented to ensure its safe and effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. This compound is a distinct chemical entity whose identity is established through a combination of nomenclature and unique molecular identifiers. While a specific CAS (Chemical Abstracts Service) number is not consistently cited for this compound in major chemical databases, it is unequivocally identified by its MDL number, molecular formula, and structural representations such as InChI and SMILES.

Table 1: Core Compound Identifiers and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile | N/A |

| Molecular Formula | C₅H₅N₃O | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| MDL Number | MFCD16874897 | [1][2] |

| PubChem Substance ID | 329776851 | [1][3] |

| InChI Key | VASMWVCYNGXIJC-UHFFFAOYSA-N | [1] |

| SMILES String | Cc1noc(CC#N)n1 | [1] |

| Physical Form | Solid | [1] |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established transformation in heterocyclic chemistry. The most reliable and common strategy involves the acylation of an amidoxime followed by a dehydrative cyclization. This approach offers high yields and tolerates a wide range of functional groups.

Rationale for Synthetic Strategy

The chosen protocol involves a two-step, one-pot reaction between acetamidoxime and ethyl cyanoacetate.

-

Expertise & Experience: Acetamidoxime serves as the precursor for the 3-methyl-substituted portion of the ring. Ethyl cyanoacetate is an ideal acylating agent that directly installs the required cyanomethyl group at the 5-position. Using a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) is effective for promoting both the initial acylation and the subsequent intramolecular cyclocondensation at room temperature, making the procedure efficient and accessible.[4] This method avoids harsh conditions or expensive catalysts.

Proposed Synthesis Workflow

Detailed Experimental Protocol

Materials:

-

Acetamidoxime

-

Ethyl cyanoacetate

-

Sodium hydroxide (NaOH) pellets

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add acetamidoxime (1.0 eq). Dissolve it in anhydrous DMSO (approx. 5 mL per gram of amidoxime).

-

Base Addition: Carefully add powdered sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 20 minutes. An exotherm may be observed.

-

Acylation: Add ethyl cyanoacetate (1.05 eq) dropwise to the suspension over 15 minutes, maintaining the temperature below 30°C with a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold water (10x the volume of DMSO used). A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to remove any unreacted acidic starting materials or byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Structural Confirmation and Quality Control

To ensure trustworthiness, every synthesized batch must be rigorously characterized to confirm its structure and purity.

Table 2: Analytical Methods for Structural Validation

| Technique | Purpose | Expected Observations |

| ¹H NMR | Proton environment mapping | Singlet around δ 2.4 ppm (3H, -CH₃); Singlet around δ 4.3 ppm (2H, -CH₂CN). |

| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to methyl, methylene, nitrile, and two distinct oxadiazole ring carbons. |

| Mass Spec (MS) | Molecular weight verification | [M+H]⁺ ion observed at m/z 124.05. |

| FT-IR | Functional group identification | Sharp, strong absorbance around 2250 cm⁻¹ (C≡N stretch); Absorbances in the 1600-1400 cm⁻¹ region for the C=N and C-O-N ring system. |

| Melting Point | Purity assessment | A sharp, defined melting point range. |

Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the strategic combination of a stable heterocyclic core and a reactive nitrile handle.

-

Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere of esters and amides. Incorporating it into a drug candidate can block hydrolysis by metabolic enzymes like esterases and amidases, thereby increasing the compound's half-life and oral bioavailability.

-

Scaffold for Library Synthesis: The cyanomethyl group is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other heterocycles (e.g., tetrazoles), allowing for the rapid generation of diverse compound libraries for screening.

Safety and Handling

Authoritative grounding in safety is non-negotiable. Based on available safety data, this compound is classified as hazardous.

-

Hazard Classification: Acute Toxicity 4 (Oral) and Eye Damage 1.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[1]

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

-

Engineering Controls: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for chemical waste disposal.

-

First Aid:

-

If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[5]

-

Conclusion

This compound represents a key molecular tool for the modern medicinal chemist. Its straightforward and scalable synthesis, combined with the proven utility of the 1,2,4-oxadiazole scaffold as a metabolically robust bioisostere, makes it an attractive starting point for diverse drug discovery campaigns. The synthetic versatility of its cyanomethyl group further amplifies its value, enabling access to a wide array of downstream derivatives. Adherence to the rigorous characterization methods and safety protocols outlined in this guide will ensure its effective and responsible application in the pursuit of novel therapeutics.

References

-

This compound. Aladdin Scientific. [Link]

-

This compound Suppliers. ChemicalRegister.com. [Link]

-

2-(3-phenyl-5H-1,2,4-oxadiazol-2-yl)acetonitrile | C10H9N3O - PubChem. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

Acetonitrile CAS 75-05-8 | 113212 - Merck Millipore. Merck Millipore. [Link]

-

Acetonitrile, ((1-(p-fluorobenzyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- | C13H11FN4O2S | CID - PubChem. PubChem. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. [Link]

-

m-Methylphenylacetonitrile | C9H9N | CID 76279 - PubChem. PubChem. [Link]

-

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile - PubChem. PubChem. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

-

Acetonitrile | CH3CN | CID 6342 - PubChem. PubChem. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (3-甲基-1,2,4-恶二唑-5-基)乙腈 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 130781-63-4|2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. 852933-96-1 2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile AKSci 3613CN [aksci.com]

- 5. 852933-96-1|2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile|BLD Pharm [bldpharm.com]

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: A Technical Guide to its Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular structure, synthesis, and potential applications of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile. As a molecule incorporating the privileged 1,2,4-oxadiazole scaffold, it represents a compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality of its chemical properties and the strategic considerations behind its synthesis and characterization.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an acetonitrile group at the 5-position. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The presence of the nitrile group provides a versatile chemical handle for further synthetic modifications and can participate in crucial interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O | |

| Molecular Weight | 123.11 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | VASMWVCYNGXIJC-UHFFFAOYSA-N | |

| SMILES | Cc1noc(CC#N)n1 |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound can be strategically approached through a two-step process, commencing with the formation of the 1,2,4-oxadiazole core followed by the introduction of the acetonitrile moiety. This approach is favored due to the ready availability of starting materials and the robust nature of the chemical transformations involved.

A highly plausible and efficient synthetic route involves the initial preparation of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, which then undergoes a nucleophilic substitution reaction with a cyanide source.[2]

Synthesis of the 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole Intermediate

The formation of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime.[3] This involves the reaction of an amidoxime with an acylating agent. For the synthesis of the 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole intermediate, acetamidoxime would be the appropriate starting amidoxime, and chloroacetyl chloride would serve as the acylating agent.[1]

The reaction proceeds via an initial O-acylation of the acetamidoxime by chloroacetyl chloride. The resulting O-acyl acetamidoxime intermediate then undergoes a dehydrative cyclization, typically promoted by heating, to form the stable 1,2,4-oxadiazole ring. The choice of a non-polar solvent like benzene is common for this type of reaction to facilitate the azeotropic removal of water, driving the cyclization to completion.[1]

Introduction of the Acetonitrile Moiety via Nucleophilic Substitution

The second stage of the synthesis involves the conversion of the chloromethyl group of the intermediate to the desired cyanomethyl (acetonitrile) group. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2] The electrophilic carbon of the chloromethyl group is attacked by the nucleophilic cyanide anion (CN⁻), typically from a salt like potassium cyanide (KCN).[2]

The choice of solvent is critical for the success of this step. A polar aprotic solvent, such as acetonitrile (CH₃CN) itself or dimethylformamide (DMF), is ideal as it can dissolve the ionic potassium cyanide while not solvating the cyanide anion too strongly, thus preserving its nucleophilicity. The reaction is typically performed at room temperature.[2]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole

-

To a solution of acetamidoxime (1.0 equivalent) in a suitable solvent (e.g., benzene or toluene), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.

Step 2: Synthesis of this compound

-

Dissolve 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (1.0 equivalent) in anhydrous acetonitrile.

-

Add potassium cyanide (1.2 equivalents) to the solution and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization and Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two key signals:

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected in the region of δ 2.2-2.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the oxadiazole ring.

-

Methylene Protons (-CH₂-CN): A singlet integrating to 2 protons, anticipated to appear further downfield, likely in the range of δ 4.0-4.5 ppm. The deshielding effect of both the electronegative oxadiazole ring and the cyano group contributes to this downfield shift.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide valuable information about the carbon framework:

-

Methyl Carbon (-CH₃): An upfield signal expected around δ 10-15 ppm.

-

Methylene Carbon (-CH₂-CN): A signal in the region of δ 20-30 ppm.

-

Nitrile Carbon (-CN): A characteristic peak in the range of δ 115-120 ppm.

-

Oxadiazole Ring Carbons (C3 and C5): Two distinct signals in the highly deshielded region of δ 160-175 ppm, characteristic of sp² carbons in a heterocyclic aromatic system.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹, which is highly characteristic of a nitrile group.

-

C=N Stretch (Oxadiazole Ring): One or more bands in the region of 1580-1650 cm⁻¹.

-

C-O-N Stretch (Oxadiazole Ring): Bands in the fingerprint region, typically around 1300-1400 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 123. The fragmentation pattern would likely involve the loss of the cyanomethyl radical (•CH₂CN) to give a stable 3-methyl-1,2,4-oxadiazolyl cation. Further fragmentation of the oxadiazole ring could also be observed.

Potential Applications in Drug Discovery and Materials Science

The 1,2,4-oxadiazole moiety is a prominent structural motif in a wide range of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6]

Medicinal Chemistry

-

Enzyme Inhibition: The nitrile group of this compound can act as a hydrogen bond acceptor or a warhead for covalent inhibition of certain enzymes, making it a valuable fragment for screening against various therapeutic targets.

-

Scaffold for Library Synthesis: The molecule serves as an excellent starting point for the synthesis of more complex derivatives. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further functionalization and the generation of compound libraries for high-throughput screening.

-

Bioisosteric Replacement: As a bioisostere of amides and esters, the 1,2,4-oxadiazole core in this molecule offers a strategy to improve the drug-like properties of existing lead compounds by enhancing their metabolic stability and cell permeability.

Materials Science

The rigid, planar structure of the 1,2,4-oxadiazole ring and the polar nitrile group suggest potential applications in materials science. These include roles as components in liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific thermal or electronic properties.

Safety and Handling

Based on vendor safety data, this compound is classified as acutely toxic if swallowed and can cause serious eye damage. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis, combined with the desirable properties of the 1,2,4-oxadiazole core and the versatility of the acetonitrile group, makes it an attractive building block for the development of novel therapeutics and advanced materials. This guide provides a solid foundation for researchers to understand its fundamental chemistry and to explore its future applications. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is warranted to fully realize its potential.

References

- F. A. A. F. de C. B. F. de C. B. F. A. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 536–546.

- Go, Y. Y., & Park, S. B. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(15), 4983.

- Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Journal of Chemical Sciences, 135(2), 48.

- Kinzhalov, M. A., Novikov, A. S., Boyarskiy, V. P., & Tolstoy, P. M. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7549.

- Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(16), 3597.

-

Reddy, T. S., Kumar, A. S., & Reddy, C. S. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3] OXAZIN-4-YL) ACETATE DERIV. RASĀYAN Journal of Chemistry, 14(1), 406–411.

- Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., Petukhov, S. S., & Khokhlov, A. L. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 9(4), 11–21.

- Yakan, H., Çetinkaya, E., & Özdemir, İ. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3010–3018.

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring serves as a robust bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two core strategies: the post-cyclization functionalization of a pre-formed oxadiazole ring and the convergent assembly of the ring from acyclic precursors already containing the requisite carbon framework. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to ensure scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two distinct retrosynthetic perspectives. The choice of strategy often depends on starting material availability, scalability, and safety considerations, particularly concerning the handling of cyanide reagents.

Strategy A: Post-Cyclization Cyanation involves the initial construction of the 3-methyl-1,2,4-oxadiazole core, followed by the introduction of the acetonitrile group via nucleophilic substitution. This is a linear approach where the key disconnection is at the C5-methylene carbon bond.

Strategy B: Convergent Ring Assembly focuses on forming the heterocyclic ring in the final stages, using precursors that already contain the cyano-methyl or a related functional group. This strategy involves the condensation and subsequent cyclodehydration of an amidoxime with a cyanoacetic acid derivative.

Caption: Retrosynthetic pathways to the target molecule.

Synthesis Pathway A: Post-Cyclization Cyanation

This is arguably the most direct and frequently documented route. It relies on the synthesis of a reactive intermediate, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, which is then converted to the final product.

Step 2.1: Synthesis of N-Hydroxyacetamidine (Acetamidoxime)

N-Hydroxyacetamidine is a cornerstone precursor for the construction of 3-methyl-1,2,4-oxadiazoles.[3] It is typically prepared from acetonitrile and hydroxylamine.

Protocol:

-

To a solution of hydroxylamine hydrochloride (35 g, 0.5 mol) in ethanol (200 mL), add phenolphthalein as an indicator.[4]

-

Slowly add a 21% (v/v) solution of sodium ethoxide in ethanol (324 mL) over 1 hour until a persistent pink color is observed. This neutralizes the hydrochloride and liberates free hydroxylamine.

-

After stirring for 3 hours, add acetonitrile (13.8 g, 0.336 mol) to the reaction mixture.[4]

-

Stir the mixture at room temperature for 2 hours, then heat to 40°C for 48 hours.

-

Cool the mixture to room temperature, filter off the precipitated sodium chloride, and remove the solvent under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (eluent: 9:1 Dichloromethane:Methanol) to yield N-hydroxyacetamidine as a solid.[4]

Causality: The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in acetonitrile. The basic conditions generated by sodium ethoxide are crucial for deprotonating hydroxylamine, increasing its nucleophilicity.

Step 2.2: Synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

This key intermediate is formed by the acylation of N-hydroxyacetamidine with chloroacetyl chloride, followed by intramolecular cyclodehydration.

Caption: Workflow for the synthesis of the chloromethyl intermediate.

Protocol:

-

Dissolve N-hydroxyacetamidine (1.0 eq.) in a suitable aprotic solvent such as benzene or THF.[5]

-

Add a base, typically a tertiary amine like triethylamine (1.1 eq.), to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.0 eq.) dropwise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.[5]

-

Upon completion, cool the reaction mixture, filter off the triethylamine hydrochloride salt, and concentrate the filtrate in vacuo.

-

The crude residue is purified by flash column chromatography (e.g., n-hexane:ethyl acetate) to yield pure 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.[5][6]

Causality: The more nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride in an O-acylation reaction. The resulting O-acylamidoxime intermediate is unstable and undergoes thermal cyclodehydration, where the nitrogen of the amidine group attacks the carbonyl carbon, followed by elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.[3]

Step 2.3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide anion.

Protocol:

-

Dissolve 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Add a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 eq.).[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[7]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography to afford this compound.[7][8]

Causality: This is a classic SN2 reaction. The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic methylene carbon, displacing the chloride leaving group to form the new carbon-carbon bond.

Synthesis Pathway B: Convergent Ring Assembly

This strategy builds the oxadiazole ring from two acyclic fragments, one of which already contains the cyano group. This can be advantageous by avoiding the use of a chloromethyl intermediate and potentially shortening the overall sequence.

Step 3.1: Synthesis of N-Hydroxyacetamidine (Acetamidoxime)

This precursor is prepared as described in Step 2.1.

Step 3.2: Condensation and Cyclization with a Cyanoacetic Acid Derivative

In this key step, N-hydroxyacetamidine is reacted with an activated form of cyanoacetic acid, such as its corresponding ester (ethyl cyanoacetate) or acid chloride, to form the O-acylamidoxime intermediate, which is then cyclized.[9]

Protocol (One-Pot Example using an Ester):

-

To a solution of N-hydroxyacetamidine (1.0 eq.) in DMSO, add a strong base such as sodium hydroxide (NaOH).[10]

-

Add ethyl 2-cyanoacetate (1.1 eq.) to the mixture.[11]

-

Stir the reaction at room temperature. The reaction typically proceeds over several hours (4-24 h).[10]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, perform an aqueous workup by diluting with water and extracting with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase. The crude product is then purified by column chromatography.

Causality: The strong base deprotonates the hydroxyl group of the amidoxime, forming a highly nucleophilic alkoxide. This attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate, displacing the ethoxide leaving group to form the O-acylamidoxime intermediate. The basic conditions also promote the subsequent intramolecular cyclization and dehydration to yield the final 1,2,4-oxadiazole product.[9]

Comparative Analysis and Data Presentation

| Feature | Pathway A: Post-Cyclization Cyanation | Pathway B: Convergent Assembly |

| Key Transformation | Nucleophilic substitution (SN2) with cyanide. | Condensation-cyclodehydration. |

| Starting Materials | N-Hydroxyacetamidine, Chloroacetyl Chloride, KCN/NaCN. | N-Hydroxyacetamidine, Ethyl Cyanoacetate, Base. |

| Number of Steps | 3 (from acetonitrile). | 2 (from acetonitrile). |

| Reagent Toxicity | High (use of highly toxic KCN/NaCN).[7] | Moderate (strong base, DMSO).[10] |

| Intermediate Handling | Involves isolation of a reactive chloromethyl intermediate.[6] | Often proceeds as a one-pot reaction from the amidoxime.[10] |

| Scalability | Good, but requires stringent safety controls for cyanide use. | Potentially more scalable and safer for industrial applications. |

| Key Advantages | Often high-yielding in the final step; well-established. | Avoids toxic cyanide salts and lachrymatory intermediates. |

Characterization Data

The final product, this compound, is a solid at room temperature.[8] Its identity and purity are confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a singlet for the methyl group (CH₃) around δ 2.4 ppm and a singlet for the methylene group (CH₂) around δ 4.2 ppm.

-

¹³C NMR: Characteristic signals for the nitrile carbon (C≡N), the methylene carbon, the methyl carbon, and the two distinct carbons of the oxadiazole ring are expected.

-

IR Spectroscopy: A sharp, strong absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (123.11 g/mol ) should be observed.[8]

Safety and Handling

-

Cyanide Salts (KCN, NaCN): These are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available. Acidification of cyanide waste must be strictly avoided as it liberates highly toxic hydrogen cyanide gas.

-

Chloroacetyl Chloride: This reagent is highly corrosive and a lachrymator. It should be handled with extreme care in a fume hood.

-

Bases (NaOH, Sodium Ethoxide): These are corrosive and can cause severe burns. Handle with appropriate PPE.

-

Solvents (DMSO, DMF, Benzene): Handle in a well-ventilated area. Benzene is a known carcinogen and its use should be minimized or replaced with safer alternatives like toluene where possible.

Conclusion

The synthesis of this compound can be successfully achieved through multiple effective pathways. The post-cyclization cyanation route (Pathway A) is a robust and well-documented method, though it necessitates stringent safety protocols due to the use of highly toxic cyanide salts. The convergent ring assembly (Pathway B) offers a compelling alternative that avoids cyanides and may be more amenable to large-scale synthesis. The optimal choice of synthesis will depend on the specific laboratory capabilities, safety infrastructure, and economic considerations of the research team. This guide provides the foundational knowledge and practical protocols to enable professionals to make informed decisions and successfully synthesize this important chemical intermediate.

References

- Vertex AI Search Result 1. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY)

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link]

- Thorat, V. V. (n.d.). Microwave Assisted Synthesis and Characterization of 1,3,4- Oxadiazole Derivative.

-

ResearchGate. (2025). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]

- ResearchGate. (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles.

-

Boyarskiy, V. P., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5094. [Link]

-

Wróbel, T. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3133. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 434-445. [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][12] OXAZIN-4-YL) ACETATE DERIV. [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 12774825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (3-甲基-1,2,4-恶二唑-5-基)乙腈 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic and Structural Elucidation of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic characteristics of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. We present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with analogous structures. Furthermore, this guide outlines robust, field-proven experimental protocols for acquiring high-quality spectroscopic data, designed to ensure self-validation and reproducibility for researchers in drug discovery and chemical synthesis.

Introduction and Molecular Overview

This compound (C₅H₅N₃O) is a five-membered heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the C3 position and an acetonitrile group at the C5 position. The 1,2,4-oxadiazole scaffold is a prevalent motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for esters and amides.[1][2] The presence of the nitrile group offers a versatile chemical handle for further synthetic transformations. Accurate structural confirmation and purity assessment are paramount, for which a combination of NMR, IR, and MS is the industry standard.

This document serves as a practical guide for scientists, providing the foundational spectroscopic data and interpretation needed to confidently identify and characterize this molecule.

Molecular Structure

The structure combines the electron-withdrawing nature of the oxadiazole ring and the nitrile group, which significantly influences the chemical environment of the adjacent protons and carbons.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the methyl (CH₃) and methylene (CH₂) protons. The chemical shifts are influenced by the electronic properties of the heterocyclic ring.

Rationale for Signal Assignment:

-

Methylene Protons (-CH₂-CN): This group is attached to the C5 position of the oxadiazole ring. The ring, along with the adjacent nitrile group, exerts a significant electron-withdrawing inductive effect, deshielding the methylene protons and shifting their signal downfield.

-

Methyl Protons (-CH₃): The methyl group is attached to the C3 position. It experiences a lesser deshielding effect compared to the methylene group, thus its signal appears further upfield.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.05 | Singlet (s) | 2H | -CH₂ -CN |

| ~ 2.45 | Singlet (s) | 3H | -CH₃ |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Five distinct signals are expected, corresponding to the two heterocyclic carbons, the methyl carbon, the methylene carbon, and the nitrile carbon.

Rationale for Signal Assignment:

-

Heterocyclic Carbons (C3 & C5): These carbons are part of the electron-deficient oxadiazole ring and are significantly deshielded, appearing far downfield. C5 is generally more deshielded than C3 in such systems.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the 115-120 ppm range.[3][4]

-

Methylene Carbon (-CH₂-): This carbon is deshielded by both the oxadiazole ring and the nitrile group, but appears significantly upfield from the ring carbons.

-

Methyl Carbon (-CH₃): As is typical for sp³ hybridized methyl carbons attached to an sp² system, this signal is expected at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175.5 | C 5 (Oxadiazole) |

| ~ 168.0 | C 3 (Oxadiazole) |

| ~ 114.5 | -C N |

| ~ 18.0 | -C H₂-CN |

| ~ 11.5 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Interpretation of Key Bands:

-

C≡N Stretch: The most diagnostic peak is the sharp, medium-intensity absorption from the nitrile group, typically found between 2240-2260 cm⁻¹.[5][6] Its presence is a strong indicator of the acetonitrile moiety.

-

C=N Stretch: The carbon-nitrogen double bonds within the oxadiazole ring will produce a strong absorption in the 1580-1650 cm⁻¹ region.

-

N-O / C-O Stretches: Vibrations associated with the N-O and C-O single bonds of the oxadiazole ring typically appear in the fingerprint region between 1000-1300 cm⁻¹.

-

C-H Stretches & Bends: Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹, while bending vibrations will appear around 1375-1465 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| ~ 2950-3000 | Medium | C-H Stretch (sp³) | -CH₃, -CH₂- |

| ~ 2255 | Medium-Sharp | C≡N Stretch | -CN |

| ~ 1615 | Strong | C=N Stretch | Oxadiazole Ring |

| ~ 1450 | Medium | C-H Bend (Asymmetric) | -CH₃, -CH₂- |

| ~ 1380 | Medium | C-H Bend (Symmetric) | -CH₃ |

| ~ 1100-1250 | Strong | N-O / C-O Stretch | Oxadiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern upon ionization. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable techniques.

The molecular formula C₅H₅N₃O gives a monoisotopic mass of approximately 123.043 g/mol .[7][8] The high-resolution mass spectrum (HRMS) should confirm this elemental composition with high accuracy.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 124.0505 |

| [M+Na]⁺ | 146.0325 |

| [M-H]⁻ | 122.0359 |

Proposed Fragmentation Pathway

The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage under mass spectrometric conditions.[9][10] A primary fragmentation pathway involves the cleavage of the N-O bond and another bond within the ring, leading to stable radical cations or neutral losses.

Figure 2: Simplified proposed fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Sample Preparation

-

Compound Integrity: Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 4 hours.

-

NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

MS (LC-MS): Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a final concentration of ~1-10 µg/mL using an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Analytical Workflow

The following workflow ensures comprehensive characterization, starting with non-destructive techniques.

Figure 3: Recommended workflow for spectroscopic analysis.

Instrumentation Parameters

-

NMR (400 MHz Spectrometer):

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2 seconds using proton decoupling.

-

-

FT-IR (ATR):

-

Collect data from 4000 to 400 cm⁻¹.

-

Average 32 scans with a resolution of 4 cm⁻¹.

-

Perform a background scan prior to sample analysis.

-

-

LC-MS (Q-TOF):

-

Ionization Mode: ESI Positive and Negative.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragmentation data.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous spectroscopic profile for this compound. The predicted data in this guide, including the characteristic ¹H NMR signals at ~4.05 and ~2.45 ppm, the diagnostic C≡N infrared stretch at ~2255 cm⁻¹, and a molecular ion peak at an m/z of 123.043, serve as a reliable reference for its identification. Adherence to the outlined experimental protocols will ensure the generation of high-fidelity data for confident structural validation in any research or development setting.

References

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2007). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]

-

Labcompare. (n.d.). This compound from Aladdin Scientific Corporation. Retrieved from [Link]

-

ResearchGate. (2013). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

ResearchGate. (2021). Stationary IR spectra of several acetonitrile isotopologues.... Retrieved from [Link]

-

EGUsphere. (n.d.). LC/MS solvents and eluent additives. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetonitrile (75-05-8) 13C NMR [m.chemicalbook.com]

- 4. nmrs.io [nmrs.io]

- 5. researchgate.net [researchgate.net]

- 6. Acetonitrile (75-05-8) IR Spectrum [chemicalbook.com]

- 7. PubChemLite - this compound (C5H5N3O) [pubchemlite.lcsb.uni.lu]

- 8. (3-甲基-1,2,4-恶二唑-5-基)乙腈 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological and Synthetic Landscape of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a versatile bioisostere for ester and amide functionalities. This technical guide provides a comprehensive analysis of (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, a key intermediate and potential pharmacophore. While direct and extensive biological data on this specific molecule remains emerging, this document synthesizes the known chemical attributes, established synthetic routes, and the well-documented biological activities of structurally related 1,2,4-oxadiazole derivatives. By examining the broader class, we can infer the potential antimicrobial and cytotoxic profiles of the title compound, thereby providing a foundational framework for future research and development endeavors. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to explore the therapeutic potential of this and related compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in pharmacologically active compounds stems from its favorable physicochemical properties. The ring system is generally stable to metabolic degradation and can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.[1] Furthermore, its electron-withdrawing nature can influence the pharmacokinetic profile of a molecule.[1] A wide array of biological activities have been attributed to molecules containing the 1,2,4-oxadiazole moiety, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2] This diverse pharmacological profile underscores the importance of exploring novel derivatives for drug discovery.

Synthetic Strategies and Methodologies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common route involving the cyclization of an amidoxime with a carboxylic acid derivative.[3] The synthesis of this compound typically proceeds through the reaction of acetamidoxime with a cyanoacetic acid derivative.

General Synthetic Protocol

A prevalent method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acids or their activated forms (e.g., acyl chlorides, esters).[3][4] A one-pot synthesis at room temperature in a superbase medium like NaOH/DMSO has been reported for the reaction between amidoximes and esters.[5]

Experimental Protocol: Synthesis of a 3,5-disubstituted 1,2,4-oxadiazole (General Procedure)

-

Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or sodium bicarbonate) in a suitable solvent like aqueous ethanol. The reaction mixture is typically heated to facilitate the conversion to the corresponding amidoxime.

-

Cyclization: The purified amidoxime is then reacted with an acylating agent, such as an acyl chloride or a carboxylic acid with a coupling agent (e.g., EDC·HCl), in an appropriate solvent (e.g., pyridine, DMF, or THF). The reaction mixture is stirred, often with heating, to promote the cyclization and formation of the 1,2,4-oxadiazole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.

Visualization of the Synthetic Pathway

Caption: General synthetic route to this compound.

Postulated Biological Activity Based on Structural Analogs

While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of closely related compounds provide a strong basis for predicting its potential pharmacological profile.

Antimicrobial Potential

Derivatives of 1,2,4-oxadiazole are well-documented for their antimicrobial properties.[2] Studies have shown that 3,5-diaryl-1,2,4-oxadiazole derivatives exhibit activity against a range of bacteria, including Escherichia coli.[3] The antimicrobial efficacy of some 1,3,4-oxadiazole derivatives against Staphylococcus aureus has been demonstrated, with minimum inhibitory concentrations (MICs) in the range of 4 to 32 μg/ml.[6] For instance, certain 3-substituted 5-amino-1,2,4-oxadiazoles have shown potent antimicrobial activity with MIC values as low as 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri.[2]

Table 1: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound Class | Test Organism | Reported Activity (MIC) | Reference |

| 3,5-diaryl-1,2,4-oxadiazoles | Escherichia coli | 60 µM | [3] |

| 1,3,4-oxadiazole derivatives | Staphylococcus aureus | 4-32 µg/ml | [6] |

| 3-substituted 5-amino-1,2,4-oxadiazoles | Escherichia coli | 0.05 µg/mL | [2] |

| 3-substituted 5-amino-1,2,4-oxadiazoles | Salmonella schottmulleri | 0.05 µg/mL | [2] |

Cytotoxic and Anticancer Potential

The 1,2,4-oxadiazole and its 1,3,4-isomer are frequently incorporated into molecules designed as anticancer agents.[5] Numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, certain 1,3,4-oxadiazole derivatives have shown potent cytotoxicity against HeLa and A549 cell lines.[7] In some cases, these compounds exhibited greater selectivity towards cancer cells over normal cell lines.[7][8] The proposed mechanisms of action often involve the induction of apoptosis.[9]

Table 2: Cytotoxic Activity of Selected Oxadiazole Derivatives

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

| 1,3,4-oxadiazole derivatives | HeLa | <50 µM | [7] |

| 1,3,4-oxadiazole derivatives | A549 | <50 µM | [7] |

| 1,2,4-oxadiazole-coumarin hybrids | AChE Inhibition | 45.6 - 89.7 µM | [1] |

| 1,2,4-oxadiazole linked 5-fluorouracil | MCF-7 | 0.76 ± 0.044 µM | |

| 1,2,4-oxadiazole linked 5-fluorouracil | A549 | 0.18 ± 0.019 µM |

Other Potential Pharmacological Activities

The versatility of the 1,2,4-oxadiazole scaffold extends to a wide range of other biological targets. Derivatives have been investigated for their potential as anti-inflammatory, anticonvulsant, antiviral, and anti-Alzheimer's agents.[1][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. For antimicrobial activity, the presence of specific aryl or heteroaryl groups at the 3- and 5-positions can significantly influence potency and spectrum.[3] In the context of anticancer activity, the introduction of certain pharmacophores, such as a link to 5-fluorouracil, has been shown to result in potent cytotoxic agents.[11]

Caption: Key structural features influencing the biological activity of this compound.

Future Directions and Conclusion

This compound represents a valuable building block for the synthesis of novel, biologically active molecules. Based on the extensive research into the 1,2,4-oxadiazole class of compounds, it is reasonable to hypothesize that this molecule and its derivatives may possess significant antimicrobial and cytotoxic properties. Future research should focus on the direct biological evaluation of this compound to confirm these predicted activities. Furthermore, its utility as a scaffold for the development of new therapeutic agents warrants further investigation. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PeerJ, 4, e2134. [Link]

-

A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved January 20, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Retrieved January 20, 2026, from [Link]

-

de Oliveira, C. S., Lanza, M., da Silva, A. C., de Faria, P. S. M., de Souza, T. B., & Alves, R. J. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(12), 2541-2549. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-22. [Link]

-

This compound. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). PeerJ. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety against SARS-CoV-2. (2024). Journal of Medicinal Chemistry. [Link]

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 1-13. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). Molecules, 28(6), 2795. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][6][12]thiadiazole derivatives as novel BCL-2 specific inhibitors. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (n.d.). Journal of Pharma and Biomedics. Retrieved January 20, 2026, from [Link]

-

Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, combining the stability of the 1,2,4-oxadiazole ring with a reactive acetonitrile moiety, make it a versatile intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, established and potential synthetic routes, and its applications in the development of novel therapeutics. The content is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this important chemical entity in their scientific endeavors.

Introduction: The Rise of a Versatile Heterocyclic Intermediate

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of paramount importance due to their prevalence in natural products and their ability to engage in diverse biological interactions.[1] The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle, has garnered significant attention as a bioisosteric replacement for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties.[2]

This compound represents a strategic combination of this stable heterocyclic core with a versatile acetonitrile functional group. While the specific discovery and initial synthesis of this particular molecule are not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader exploration of 1,2,4-oxadiazole chemistry. The 1,2,4-oxadiazole ring system was first synthesized in 1884, but it was not until the mid-20th century that its potential in medicinal chemistry began to be realized.[3] Today, this compound is commercially available, signifying its utility and demand within the research and development community.[4][5] This guide will delve into the technical details of this important molecule, providing a foundational understanding for its application in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O | [5] |

| Molecular Weight | 123.11 g/mol | [5] |

| Appearance | Solid | [5] |

| MDL Number | MFCD16874897 | [4] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. The most common and versatile methods for constructing the 1,2,4-oxadiazole ring involve the cyclization of O-acyl amidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[6] Based on these established principles, a logical and efficient synthetic pathway for this compound can be proposed.

Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests a disconnection of the 1,2,4-oxadiazole ring, leading back to two key starting materials: acetamidoxime and a derivative of cyanoacetic acid. This approach is illustrated in the following diagram:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving the O-acylation of acetamidoxime followed by a cyclodehydration reaction.

Step 1: O-Acylation of Acetamidoxime

The initial step involves the reaction of acetamidoxime with an activated derivative of cyanoacetic acid, such as cyanoacetyl chloride or ethyl cyanoacetate. The use of a suitable base is typically required to facilitate the reaction.

Caption: O-Acylation of acetamidoxime.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

The resulting O-acyl amidoxime intermediate is then subjected to cyclodehydration to form the stable 1,2,4-oxadiazole ring. This step is often achieved by heating, sometimes in the presence of a dehydrating agent or a base.